1-Acetyl-5-methoxy-6-bromo-1H-indazole
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Overview
Description
1-Acetyl-5-methoxy-6-bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
1-Acetyl-5-methoxy-6-bromo-1H-indazole is a derivative of indazole . Indazole derivatives are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
For instance, some indazole derivatives have been reported to inhibit cell growth, making them potential candidates for cancer treatment .
Biochemical Pathways
Indazole derivatives are known to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may interact with a variety of biochemical pathways.
Result of Action
Indazole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Acetyl-5-methoxy-6-bromo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation. This compound has been shown to affect the expression of genes related to cell cycle regulation and apoptosis, leading to changes in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways that are crucial for cell growth and survival. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are essential for converting the compound into more water-soluble forms, which can be excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The compound’s localization and accumulation can affect its biological activity and therapeutic potential. For example, high concentrations of this compound in tumor tissues may enhance its anticancer effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-methoxy-6-bromo-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-methoxybenzaldehyde and hydrazine hydrate, followed by acetylation. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-methoxy-6-bromo-1H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 1-acetyl-5-methoxy-1H-indazole.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted indazoles, which can have different biological and chemical properties .
Scientific Research Applications
1-Acetyl-5-methoxy-6-bromo-1H-indazole has several applications in scientific research:
Comparison with Similar Compounds
- 1-Acetyl-5-methoxy-1H-indazole
- 1-Acetyl-6-bromo-1H-indazole
- 5-Methoxy-6-bromo-1H-indazole
Comparison: 1-Acetyl-5-methoxy-6-bromo-1H-indazole is unique due to the presence of both methoxy and bromo groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .
Properties
IUPAC Name |
1-(6-bromo-5-methoxyindazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-8(11)10(15-2)3-7(9)5-12-13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCFEBBQVAWRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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